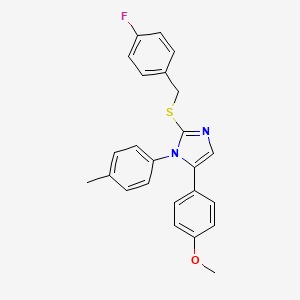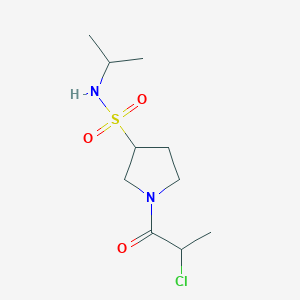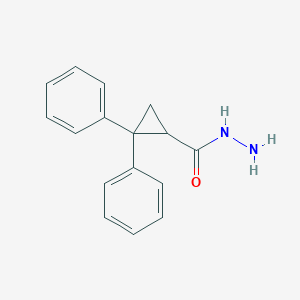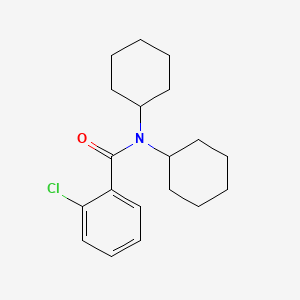
2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole, also known as FMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMT is a type of imidazole derivative that has shown promising results in the treatment of various diseases, including cancer and inflammation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound 2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole, due to its complex structure, has been a subject of synthesis and structural analysis in scientific research. For example, research has focused on the synthesis and spectroscopic analysis, including crystal structure analysis, of related imidazole derivatives. These studies often explore the chemical interactions and molecular arrangements within crystals, contributing to a deeper understanding of their chemical and physical properties (Banu et al., 2013).
Antimicrobial and Antifungal Activities
Derivatives of the subject compound have been evaluated for their antimicrobial and antifungal activities. The synthesis of related imidazole compounds and their subsequent evaluation against various bacterial and fungal strains reveal potential therapeutic applications. For instance, novel barbituric acid and thiohydantoin derivatives of imidazo[2,1-b][1,3,4] thiadiazoles have been synthesized and tested for their antibacterial and antifungal properties, showing promising results (Badige et al., 2009).
Antioxidant Properties
Research has also been conducted on the antioxidant properties of imidazole derivatives. Studies involve the synthesis of compounds with varying structures, including those related to this compound, and evaluating their efficacy as antioxidants. These compounds are assessed using various assays to determine their potential in combating oxidative stress, which is a factor in many diseases (Gür et al., 2017).
Enzyme Inhibition for Disease Treatment
The exploration of enzyme inhibition by imidazole derivatives indicates potential applications in treating diseases. For instance, targeting the ribose and phosphate binding site of enzymes like p38 MAP kinase with substituted imidazoles suggests a method for the development of novel therapeutic agents. Such compounds could offer a new approach to managing conditions associated with enzyme dysfunction (Koch et al., 2008).
Antiviral and Antitumor Activities
Imidazole derivatives, including those related to this compound, have shown potential antiviral and antitumor activities. The synthesis and biological testing of these compounds against various viruses and cancer cell lines demonstrate their potential in developing new treatments for infectious diseases and cancer (Golankiewicz et al., 1995).
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2OS/c1-17-3-11-21(12-4-17)27-23(19-7-13-22(28-2)14-8-19)15-26-24(27)29-16-18-5-9-20(25)10-6-18/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOWCAXIPMRMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2455508.png)

![N-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2455511.png)


![3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione](/img/structure/B2455517.png)

![3-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2455520.png)




![2-(4-Chlorophenyl)-3-({[(2-thienylcarbonyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2455529.png)